Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)-
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Overview
Description
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- typically involves multi-step organic reactions. The process may start with the preparation of the acridine derivative, followed by the introduction of the sulfonamide group and the pyridyl moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and pyridine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: Nucleophilic substitution reactions involving the acridine or pyridyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride, iron powder, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a fluorescent probe due to the acridine moiety.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The acridine moiety may intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Known for their antimicrobial properties.
Acridine Derivatives: Used as fluorescent probes and anticancer agents.
Pyridine Derivatives: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
Methanesulfonamide, 1-(p-(9-acridinylamino)phenyl)-N-(2-pyridyl)- is unique due to the combination of the sulfonamide, acridine, and pyridyl moieties, which may confer distinct biological and chemical properties.
Properties
CAS No. |
66147-72-6 |
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Molecular Formula |
C25H20N4O2S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-[4-(acridin-9-ylamino)phenyl]-N-pyridin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C25H20N4O2S/c30-32(31,29-24-11-5-6-16-26-24)17-18-12-14-19(15-13-18)27-25-20-7-1-3-9-22(20)28-23-10-4-2-8-21(23)25/h1-16H,17H2,(H,26,29)(H,27,28) |
InChI Key |
XYADFDBJIZKXBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CS(=O)(=O)NC5=CC=CC=N5 |
Origin of Product |
United States |
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